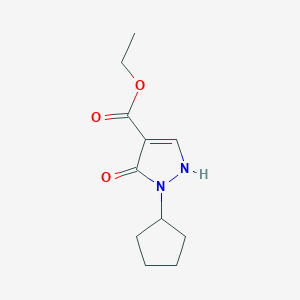

Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . This compound is characterized by a pyrazole ring substituted with a cyclopentyl group, a hydroxy group, and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate in the presence of a base to yield the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activities. Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines:

- Cytotoxicity : Studies report IC50 values indicating potent antiproliferative effects on human tumor cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.94 |

| MCF-7 | 0.39 |

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines, thus reducing inflammation .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. This is attributed to its ability to modulate neuronal signaling pathways .

Case Studies

Several studies have documented the pharmacological effects of this compound:

- Study on Anticancer Activity :

- Anti-inflammatory Research :

Mecanismo De Acción

The mechanism of action of Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

Ethyl 1-cyclopentyl-3-hydroxy-1H-pyrazole-4-carboxylate: Similar structure but with the hydroxy group at a different position, leading to different chemical properties and reactivity.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

1-Cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, leading to different chemical behavior and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Actividad Biológica

Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate (CAS Number: 1547888-86-7) is a pyrazole derivative with significant potential in biological research and medicinal chemistry. With the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol, this compound has garnered attention for its diverse biological activities, including enzyme inhibition and receptor binding. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The synthesis of this compound typically involves cyclization reactions, where cyclopentanone is reacted with hydrazine hydrate, followed by cyclization with ethyl acetoacetate. The compound features a hydroxy group and a carboxylate moiety that contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H16N2O3 |

| Molecular Weight | 224.26 g/mol |

| CAS Number | 1547888-86-7 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The hydroxy group plays a crucial role in binding to these targets, which can lead to modulation of their activity. This compound has been studied for various pharmacological effects, including:

- Anti-inflammatory properties : Potentially inhibiting pro-inflammatory cytokines.

- Analgesic effects : Acting on pain pathways to provide relief.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit certain enzymes involved in inflammatory processes. For instance, it has been shown to reduce tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels significantly in vitro, suggesting its utility in treating inflammatory conditions .

- Receptor Binding Assays : The compound has been evaluated for its ability to bind to various receptors, demonstrating affinity towards targets involved in pain modulation and inflammation. Such interactions could pave the way for developing new analgesics or anti-inflammatory agents .

- Comparative Studies : When compared to other pyrazole derivatives, such as Ethyl 1-cyclopentyl-3-hydroxy-1H-pyrazole-4-carboxylate, Ethyl 1-cyclopentyl-5-hydroxy shows distinct properties due to the positioning of the hydroxy group, affecting its reactivity and biological efficacy .

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

ethyl 2-cyclopentyl-3-oxo-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-2-16-11(15)9-7-12-13(10(9)14)8-5-3-4-6-8/h7-8,12H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEGHQGYNLLDDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN(C1=O)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.